N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
N-(2-Fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-based small molecule featuring a carboxamide group linked to a 2-fluorophenyl substituent and a pyridin-3-yl moiety at the 2-position of the quinoline core. The fluorine atom likely enhances lipophilicity and metabolic stability, while the pyridine ring may participate in hydrogen bonding or π-stacking interactions .
Properties
Molecular Formula |
C21H14FN3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H14FN3O/c22-17-8-2-4-10-19(17)25-21(26)16-12-20(14-6-5-11-23-13-14)24-18-9-3-1-7-15(16)18/h1-13H,(H,25,26) |
InChI Key |
OLNJVERJNWEVBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Ester Hydrolysis
The ethyl ester is hydrolyzed to the free carboxylic acid using lithium hydroxide in a tetrahydrofuran-water mixture (3:1 v/v) at 60°C for 4–6 hours. Quantitative hydrolysis is confirmed by thin-layer chromatography (TLC) and NMR spectroscopy.
Amide Coupling
The carboxylic acid is activated to its acid chloride using oxalyl chloride in dichloromethane under reflux, followed by reaction with 2-fluoroaniline in the presence of triethylamine. This method avoids racemization and ensures high regioselectivity. Alternative approaches employ coupling agents such as HATU or EDC/HOBt , though these are less cost-effective for large-scale synthesis.
Catalytic Innovations: Magnetic Nanoparticle-Assisted Synthesis
Emerging methodologies leverage heterogeneous catalysis to improve sustainability. Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride magnetic nanoparticles have been employed in solvent-free synthesis of quinoline-4-carboxylic acid derivatives. Key advantages include:
-
Reaction conditions : 80°C, solvent-free, 30-minute reaction time
-
Catalyst loading : 10 mg per mmol substrate
This approach eliminates solvent waste and simplifies product isolation via magnetic decantation, achieving yields comparable to traditional methods (78–92%).
Purification and Characterization
Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:
-
¹H/¹³C NMR : Diagnostic signals include the quinoline H8 proton at δ 8.95 ppm and the fluorophenyl aromatic protons at δ 7.68–8.23 ppm.
-
Mass spectrometry : Molecular ion peak at m/z 343.4 (M⁺) consistent with the molecular formula C₂₁H₁₄FN₃O.
-
IR spectroscopy : Stretching vibrations at 1681 cm⁻¹ (C=O) and 1587 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Traditional Pfitzinger + Suzuki | 70–85 | 24–48h | Moderate | High |
| Microwave-Assisted | 80–88 | 4–6h | High | Moderate |
| Nanoparticle-Catalyzed | 78–92 | 0.5–1h | High | High |
The nanoparticle-catalyzed method excels in time and reusability but requires specialized equipment. Traditional routes remain preferable for small-scale SAR studies due to flexibility in intermediate functionalization.
Challenges and Optimization Strategies
-
Regioselectivity in Suzuki Coupling : Competing coupling at the quinoline’s C4 position is mitigated by using electron-deficient aryl boronic acids and low temperatures.
-
Acid Sensitivity : The fluorophenyl group’s susceptibility to hydrolysis necessitates anhydrous conditions during amide coupling.
-
Byproduct Formation : Homocoupling byproducts are minimized via degassing reagents and using excess boronic acid (1.5 equiv) .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions might occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Properties
N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide exhibits significant anticancer activity, making it a candidate for further development in cancer therapeutics. Research has demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung Cancer) | 1.04 |
| HT-29 (Colon Cancer) | 0.85 |
| U87MG (Glioblastoma) | 1.20 |
These values indicate effective inhibition of cell proliferation, suggesting that the compound may interfere with critical cellular processes involved in tumor growth and survival .
Antimalarial Activity
The compound also shows promise in treating malaria, particularly against Plasmodium falciparum. A study highlighted its novel mechanism of action involving the inhibition of translation elongation factor 2, which is essential for protein synthesis in the parasite. This mechanism was linked to improved pharmacokinetic properties and significant oral efficacy in preclinical models .
Case Studies
- Anticancer Activity : In vitro studies conducted by the National Cancer Institute revealed that this compound exhibited significant antiproliferative activity across multiple cancer cell lines, validating its potential as an anticancer agent .
- Antimalarial Efficacy : A series of quinoline-4-carboxamides were screened for antiplasmodial activity, leading to the identification of derivatives with low nanomolar potency against P. falciparum. The findings indicated that modifications to the quinoline structure could enhance efficacy while maintaining favorable drug-like properties .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Biological Activity
N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a quinoline backbone with a fluorophenyl group and a pyridine moiety. This specific configuration enhances its lipophilicity and metabolic stability, which are critical for its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as DNA and proteins. The compound may inhibit specific enzymes or receptors involved in cellular processes, leading to effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Key Mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit translation elongation factor 2 in Plasmodium falciparum, which is crucial for protein synthesis in malaria parasites .
- Induction of Apoptosis : Studies indicate that it can activate apoptotic pathways in cancer cells, leading to cell death .
Biological Activity Profile
The biological activities associated with this compound include:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) cells with an IC50 value indicating effective potency .
- Antimicrobial Properties : It has demonstrated activity against several bacterial strains, suggesting potential as an antimicrobial agent.
- Antimalarial Activity : The compound has been identified as having antiplasmodial properties, particularly against Plasmodium falciparum, making it a candidate for further development in malaria treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Comparative Analysis
To understand the uniqueness of this compound within its class, a comparison with similar compounds is useful:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-(pyridin-5-yl)quinoline-4-carboxamide | Chlorine instead of fluorine; different pyridine position | Antimicrobial properties |
| N-(phenyl)-2-(pyridin-6-yl)quinoline-4-carboxamide | No halogen substitution; different pyridine position | General cytotoxicity |
| N-(4-fluorophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | Similar quinoline core with different fluorine substitution | Anticancer activity |
This table illustrates how the specific substitution patterns influence the biological activity profiles of these compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via multi-step reactions, including:
- Quinoline core formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions.
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce the pyridin-3-yl group at the 2-position of the quinoline core .
- Amide bond formation : Coupling the quinoline-4-carboxylic acid derivative with 2-fluoroaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and carboxamide linkage. For example, the fluorophenyl group shows distinct splitting patterns in ¹H NMR due to para-fluorine coupling .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed [M+H]⁺ peak at m/z 388.3) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Kinase inhibition : Fluorescence-based assays targeting EGFR or VEGFR2 to evaluate inhibitory potency .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the anticancer activity of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with:
- Different halogen positions (e.g., 3-fluoro vs. 4-fluorophenyl) to assess steric/electronic effects .
- Pyridine ring replacements (e.g., pyridin-4-yl vs. pyridin-2-yl) to alter binding pocket interactions .
- Biological evaluation : Compare IC₅₀ values across analogs using dose-response curves and molecular docking to correlate activity with structural features .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., ATP-based viability vs. MTT) .
- Metabolic stability testing : Use liver microsomes to assess if differential CYP450 metabolism explains variability in potency .
- Computational validation : Apply QSAR models to predict bioactivity and identify outliers for retesting .
Q. Which computational methods assist in target identification and binding mode analysis?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against kinase databases (e.g., PDB entries 1M17 for EGFR) and identify high-affinity targets .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and key interactions (e.g., hydrogen bonds with pyridin-3-yl) .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate charge distribution to explain substituent effects on binding energy .
Q. How can solubility and stability challenges be addressed in pharmacological studies?
- Methodological Answer :
- Salt formation : Co-crystallize with HCl or sodium to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the carboxamide nitrogen to improve bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release and reduced degradation .
Q. What crystallographic techniques validate the molecular structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane) and solve structures using SHELX software. Key parameters:
- Space group P2₁/c, Z = 4 .
- Bond length analysis (e.g., C-F = 1.34 Å) confirms substituent geometry .
- Powder XRD : Compare experimental and simulated patterns to detect polymorphic variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
